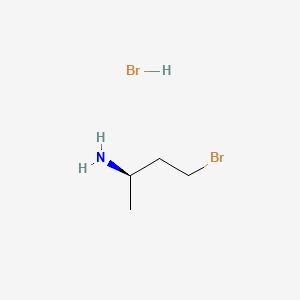![molecular formula C13H17N3O4 B13564823 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid is a complex organic compound with a molecular formula of C11H13N3O2.C2H4O2. This compound is known for its unique structure, which includes a quinoline derivative and an ethanimidamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with ethanimidamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound efficiently. The reaction conditions are carefully monitored to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethanimidamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxyl or nitro groups, while reduction can produce hydroxylated quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of phosphodiesterase, affecting cyclic nucleotide levels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A potent phosphodiesterase III A inhibitor with antithrombotic and vasodilatory properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies for targeting cysteine residues in proteins.
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide:
Uniqueness
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17N3O4 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
acetic acid;2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C11H13N3O2.C2H4O2/c12-10(13)6-16-8-2-3-9-7(5-8)1-4-11(15)14-9;1-2(3)4/h2-3,5H,1,4,6H2,(H3,12,13)(H,14,15);1H3,(H,3,4) |
InChI-Schlüssel |
CQJNMDZUWHRQML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC(=O)NC2=C1C=C(C=C2)OCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)



![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)






![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)

